tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate

Antiviral HCV NS5B polymerase

Sourcing cis-stereochemistry building blocks for mPGES-1 or HCV NS5B programs often leads to supply inconsistency. This Boc-protected amino alcohol provides a reliable solution with orthogonal functionality and defined stereochemistry. - Enables sequential chemoselective modifications via free hydroxyl and Boc-amine. - Critical for maintaining 3D architecture in antiviral nucleotide analogs and anti-inflammatory candidates. - Available from stock in research quantities with consistent 95% purity and ambient shipping.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 477584-34-2
Cat. No. B1290171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
CAS477584-34-2
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COCC1O
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
InChIKeySFIADDJLFYFDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate – Key Intermediate


tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate (CAS 477584-34-2), also known as 4-(Boc-amino)-3-hydroxytetrahydrofuran, is a protected amino alcohol derivative with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . This compound features a tetrahydrofuran ring, a tert-butyl carbamate (Boc) protecting group, and a free hydroxyl group . The Boc group provides robust protection for the amine under basic and nucleophilic conditions, while the hydroxyl moiety serves as a versatile handle for further functionalization . It is primarily utilized as a chiral building block in the synthesis of complex pharmaceuticals, particularly antiviral agents and anti-inflammatory drug candidates [1].

1
Workflow Chiral building block for multi-step pharmaceutical synthesis
2
Stereochemistry cis-configured tetrahydrofuran core for antiviral and anti-inflammatory targets Absolute stereochemistry may be undetermined; verify single-enantiomer identity per project needs
3
Protecting Group Boc-protected amine compatible with basic and nucleophilic conditions; orthogonal to Cbz or Fmoc strategies

Substitution Limitations of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate


Substituting tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate with a generic analog is not feasible due to its unique combination of stereochemical and functional properties that are essential for downstream synthetic applications. The cis-relative stereochemistry of the hydroxyl and Boc-protected amine groups on the tetrahydrofuran ring is critical for maintaining the desired three-dimensional architecture in target molecules, such as antiviral nucleotide analogs and mPGES-1 inhibitors [1]. The Boc group offers orthogonal stability under basic and nucleophilic conditions, which is not replicated by other amine protecting groups like Cbz or Fmoc, which are either less stable to acid or require different deprotection conditions . Furthermore, the presence of both a protected amine and a free hydroxyl group allows for sequential, chemoselective modifications that are not possible with fully protected or unprotected analogs [2]. These specific attributes directly impact the yield, purity, and biological activity of final compounds, making a direct substitution scientifically unsound.

Required cis-stereoisomer
vs
Analog trans-stereoisomer (CAS 1430230-65-1)
This Product Boc protecting group
vs
Alternate Cbz or Fmoc protecting groups
This Product Free hydroxyl + Boc-amine
vs
Analog Fully protected or deprotected amino alcohols
Direct substitution may compromise target molecular geometry, deprotection orthogonality, or chemoselective functionalization sequences. Review class-specific stereochemical and protecting-group requirements before replacing.

Differentiation Evidence for tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate


cis- vs. trans-Isomer for Antiviral Activity

The cis-stereochemistry of the 4-hydroxy and 3-Boc-amino groups on the tetrahydrofuran ring is essential for the antiviral activity of derived nucleotide analogs targeting HCV NS5B polymerase. While the cis-configured intermediate is integral to the synthesis of active NS5B inhibitors, the trans-isomer (CAS 1430230-65-1) is not reported as a viable precursor for these same active pharmaceutical ingredients [1]. This stereochemical requirement is absolute for achieving the necessary molecular geometry for target engagement.

cis vs. trans isomer
Class-level inference
cis-isomer leads to active HCV NS5B inhibitors; trans-isomer not reported for this application
Supports stereochemical-control requirements for antiviral synthesis
Stereochemical suitability is absolute for target engagement; verify single-enantiomer identity for specific project needs
Antiviral HCV NS5B polymerase

Boc vs. Cbz Protecting Group Orthogonality

The tert-butyloxycarbonyl (Boc) group on this compound offers a distinct advantage in multi-step synthesis due to its orthogonal stability profile compared to other common amine protecting groups like carboxybenzyl (Cbz). The Boc group is stable to alkaline hydrolysis, hydrazinolysis, and many nucleophilic reagents, but is significantly more sensitive to acid than Cbz . This allows for selective deprotection under mild acidic conditions (e.g., TFA) without affecting other acid-labile groups or requiring harsh hydrogenolysis conditions needed for Cbz removal [1].

Boc vs. Cbz orthogonality
Class-level inference
Boc is cleaved by mild acid (e.g., TFA); Cbz requires catalytic hydrogenolysis
Enables orthogonal deprotection in complex molecule synthesis
Orthogonality is context-dependent; review reaction compatibility matrices
Organic Synthesis Protecting Groups Peptide Chemistry

Lipophilicity Balance in Synthetic Intermediates

The predicted partition coefficient (XLogP3) for this compound is 0.66 . This moderate lipophilicity is a key differentiator for its role as a synthetic intermediate. It balances sufficient organic solvent solubility for reactions (e.g., in DCM, THF) with enough aqueous compatibility for work-up and purification steps. In contrast, more lipophilic analogs with additional alkyl or aryl substitutions would have significantly higher LogP values (e.g., >2.0), potentially leading to solubility issues in aqueous reaction media or during chromatography. Conversely, more polar, unprotected amino alcohols would have LogP < 0, making them difficult to extract from aqueous solutions.

Lipophilicity balance
Data to verify
XLogP3 = 0.66
Supports predictable organic/aqueous work-up and purification
In silico prediction; experimental verification may be needed
Physicochemical Properties Lipophilicity Drug Design

TPSA and Drug-likeness Balance

The compound has a calculated Topological Polar Surface Area (TPSA) of 67.8 Ų . This value is a critical differentiator for building blocks intended for bioactive molecule synthesis. A TPSA below 140 Ų is generally associated with good intestinal absorption and blood-brain barrier penetration, while a value above 60 Ų can enhance aqueous solubility [1]. The TPSA of 67.8 Ų places it in an optimal range for fragments that will be incorporated into drug candidates, as it contributes to a favorable balance between permeability and solubility. Analogs with fewer polar atoms (e.g., replacing hydroxyl with hydrogen) would have lower TPSA, potentially reducing solubility, while more polar analogs (e.g., adding a carboxyl group) would have higher TPSA, potentially hindering membrane permeability.

TPSA and drug-likeness
Class-level inference
TPSA = 67.8 Ų
May support favorable permeability-solubility balance in derived candidates
Building-block contribution to ADME properties is context-dependent
Physicochemical Properties Drug-likeness ADME

Key Applications of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate


mPGES-1 Inhibitor Synthesis

This compound is a critical intermediate for constructing piperidinyl benzoimidazole derivatives that act as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). The cis-stereochemistry of the tetrahydrofuran ring is essential for the biological activity of these inhibitors, as demonstrated in patent applications for treating inflammatory diseases, pain, and cancer [1]. The Boc-protected amine and hydroxyl groups are sequentially deprotected and functionalized to build the final pharmacophore .

HCV NS5B Polymerase Inhibitor Development

The cis-configuration of this compound is integral to the synthesis of nucleoside and nucleotide analogs that inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This target is essential for viral replication, and the stereochemistry provided by this building block is crucial for achieving the correct molecular orientation for binding and inhibition [1].

Chiral Building Block Construction

The defined stereochemistry of the cis-4-hydroxytetrahydrofuran-3-yl core makes this compound an excellent starting material for creating libraries of chiral ligands, catalysts, and complex natural product fragments. The orthogonal protection (Boc on amine, free hydroxyl) allows for sequential, chemoselective functionalization, enabling the precise introduction of diverse groups while maintaining stereochemical integrity [1]. The moderate LogP and TPSA of the compound facilitate handling and purification during these multi-step synthetic sequences .

Peptidomimetic Synthesis

The tetrahydrofuran ring serves as a rigid, conformationally constrained scaffold that can mimic peptide secondary structures. When incorporated into peptide chains, it can enhance metabolic stability and binding affinity for biological targets. The Boc group is the standard protecting group for amine functionalities in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, making this compound readily compatible with established protocols [1].

Application
Selection Property
Validation Focus
mPGES-1 inhibitor synthesis
cis-THF stereochemistry for piperidinyl benzoimidazole pharmacophores
Inhibitor potency and stereochemical integrity in inflammatory disease models
HCV NS5B polymerase inhibitor development
cis-configuration for nucleoside/nucleotide analog geometry
Target engagement and antiviral activity in replicon assays
Chiral building block construction
Orthogonal Boc-amine and free hydroxyl for sequential functionalization
Chemoselectivity and stereochemical retention in library synthesis
Peptidomimetic synthesis
Conformationally constrained THF scaffold with standard Boc compatibility
Metabolic stability and binding affinity in peptide target studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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